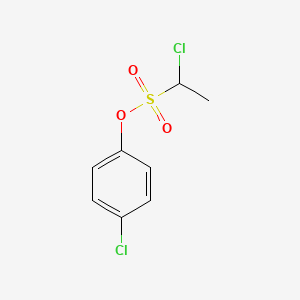![molecular formula C14H8N2O4S B14637235 1-[(2-Nitrophenyl)sulfanyl]-1H-indole-2,3-dione CAS No. 53888-05-4](/img/structure/B14637235.png)
1-[(2-Nitrophenyl)sulfanyl]-1H-indole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Nitrophenyl)sulfanyl]-1H-indole-2,3-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their presence in many natural products and pharmaceuticals. This compound is characterized by the presence of a nitrophenyl group attached to a sulfanyl group, which is further connected to an indole-2,3-dione structure. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.
Métodos De Preparación
The synthesis of 1-[(2-Nitrophenyl)sulfanyl]-1H-indole-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-[(2-Nitrophenyl)sulfanyl]-1H-indole-2,3-dione undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include sulfoxides, sulfones, and amino-substituted derivatives.
Aplicaciones Científicas De Investigación
1-[(2-Nitrophenyl)sulfanyl]-1H-indole-2,3-dione has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-[(2-Nitrophenyl)sulfanyl]-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biochemical pathways. For example, the nitrophenyl group can undergo redox reactions, generating reactive intermediates that can interact with cellular components . The sulfanyl group can also form covalent bonds with thiol groups in proteins, affecting their function .
Comparación Con Compuestos Similares
1-[(2-Nitrophenyl)sulfanyl]-1H-indole-2,3-dione can be compared with other similar compounds, such as:
1-[(4-Nitrophenyl)sulfanyl]-1H-indole-2,3-dione: This compound has a similar structure but with the nitrophenyl group in the para position, which can lead to different chemical and biological properties.
1-[(2-Nitrophenyl)sulfanyl]-1H-benzimidazole: This compound has a benzimidazole core instead of an indole core, which can result in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
53888-05-4 |
|---|---|
Fórmula molecular |
C14H8N2O4S |
Peso molecular |
300.29 g/mol |
Nombre IUPAC |
1-(2-nitrophenyl)sulfanylindole-2,3-dione |
InChI |
InChI=1S/C14H8N2O4S/c17-13-9-5-1-2-6-10(9)15(14(13)18)21-12-8-4-3-7-11(12)16(19)20/h1-8H |
Clave InChI |
XVIMHNQYBFCQLS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=O)N2SC3=CC=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-Bromophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14637158.png)
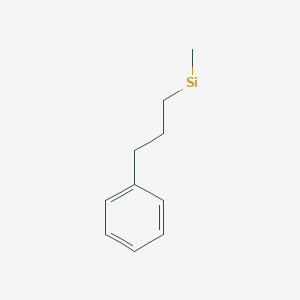
![2-[(4-Methylpentan-2-yl)amino]ethanol](/img/structure/B14637165.png)


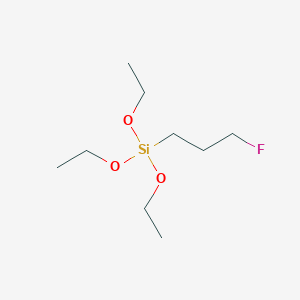
![1,4-Dimethylbicyclo[2.2.2]octane](/img/structure/B14637191.png)


![[(2,2-Dichloro-1,1-difluoroethyl)sulfanyl]benzene](/img/structure/B14637200.png)
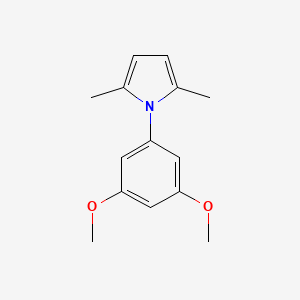
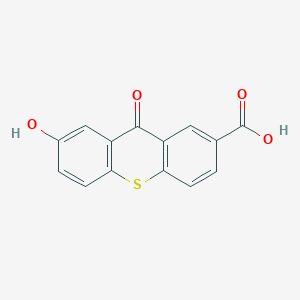
![Ethanol, 2-[2-(2-pyridinyloxy)ethoxy]-](/img/structure/B14637219.png)
